5-Methoxycarbonyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid
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Overview
Description
5-Methoxycarbonyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic compound with the molecular formula C10H14O4. It is known for its unique structure, which includes a bicyclo[3.1.1]heptane ring system. This compound is used in various chemical and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxycarbonyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor.
Methoxycarbonylation: The precursor undergoes methoxycarbonylation using methanol and a catalyst, such as palladium, under controlled temperature and pressure conditions.
Oxidation: The intermediate product is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the carboxylic acid group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, is common to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methoxycarbonyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Converts the methoxycarbonyl group to a carboxylic acid.
Reduction: Reduces the carboxylic acid group to an alcohol.
Substitution: Substitutes the methoxy group with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halide substitution; amines for amination reactions.
Major Products
Oxidation: Produces 5-carboxy-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid.
Reduction: Produces 5-methoxycarbonyl-3-oxabicyclo[3.1.1]heptane-1-ol.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-Methoxycarbonyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-Methoxycarbonyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, pain, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxycarbonylbicyclo[3.1.1]heptane-1-carboxylic acid
- 5-Methoxycarbonylnorpinane-1-carboxylic acid
- Monomethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate
Uniqueness
5-Methoxycarbonyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its oxabicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
2385005-05-8 |
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Molecular Formula |
C9H12O5 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
5-methoxycarbonyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C9H12O5/c1-13-7(12)9-2-8(3-9,6(10)11)4-14-5-9/h2-5H2,1H3,(H,10,11) |
InChI Key |
KIJVTUZNPHVWGS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(COC2)C(=O)O |
Origin of Product |
United States |
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